

Preliminary In Vitro Profile of R 80123: A Selective Phosphodiesterase III Inhibitor

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Compound of Interest

Compound Name: R 80123

Cat. No.: B1662182

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This technical guide provides a comprehensive overview of the preliminary in vitro pharmacological studies of **R 80123**, a selective inhibitor of phosphodiesterase III (PDE III). **R 80123**, with the Chemical Abstracts Service (CAS) registry number 133718-30-6, is the Z-isomer of the compound R 79595.^[1]^[2] In preclinical investigations, **R 80123** has been characterized for its cardiotonic properties, which are attributed to its selective inhibition of PDE III.^[1]

Quantitative Analysis of Phosphodiesterase Inhibition

The primary in vitro activity of **R 80123** lies in its ability to selectively inhibit the PDE III isozyme. The following table summarizes the key quantitative data from comparative in vitro studies.

Compound	Target	IC50 (μM)	Potency vs. R 80123
R 80123 (Z-isomer)	PDE III	~100x less potent than R 80122	1x
R 80122 (E-isomer, Revizinone)	PDE III	-	~100x
R 79595 (racemate)	PDE III	-	~10x less potent than R 80122

Note: Specific IC50 values for **R 80123** are not explicitly stated in the provided search results, but its potency relative to its E-isomer (R 80122) is described. R 80122 (Revizinone) is noted to be nearly 100-fold more potent than **R 80123** in terms of its effects on contractility and cardiac function, which is directly linked to its PDE III inhibitory activity.[\[1\]](#)

Experimental Protocols

The in vitro evaluation of **R 80123** and its related compounds involved the determination of their inhibitory activity against phosphodiesterase isoenzymes.

Phosphodiesterase Isoenzyme Inhibition Assay

The following protocol outlines the general methodology used to assess the inhibitory effects of **R 80123** on phosphodiesterase activity.

1. Enzyme Source:

- Phosphodiesterase isoenzymes were isolated from the left ventricular myocardium of dogs. [\[1\]](#)

2. Assay Principle:

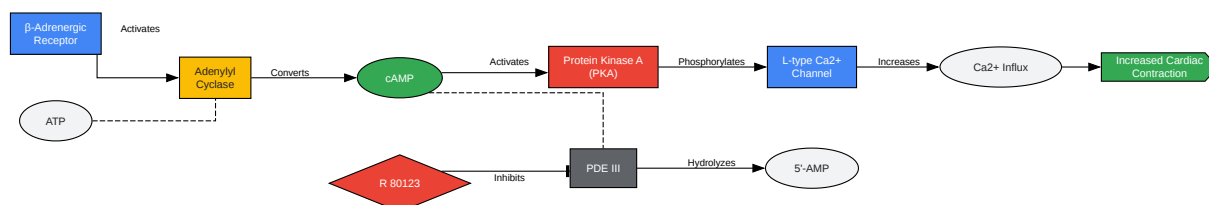
- The assay measures the ability of the test compound (**R 80123**) to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) by the specific PDE isoenzyme.

3. General Procedure:

- A reaction mixture is prepared containing the isolated PDE III enzyme, the substrate (radiolabeled cAMP), and varying concentrations of the inhibitor (**R 80123**).
- The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).
- The reaction is terminated, and the product of the enzymatic reaction (radiolabeled 5'-AMP) is separated from the unreacted substrate.
- The amount of product formed is quantified using techniques such as scintillation counting.
- The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

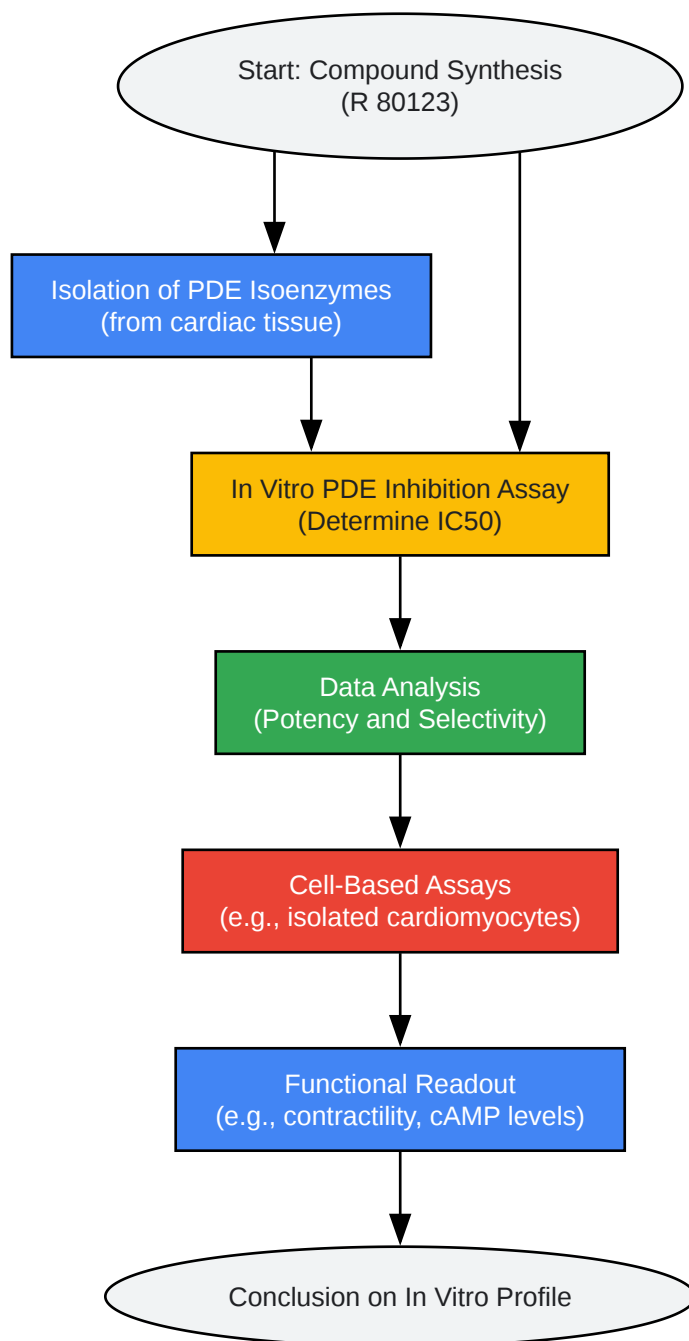
The mechanism of action of **R 80123** as a cardiotonic agent is centered on the selective inhibition of PDE III within cardiac myocytes. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates cardiac contractility.



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Caption: Signaling pathway of **R 80123** in cardiac myocytes.

The experimental workflow for evaluating the in vitro efficacy of **R 80123** typically follows a logical progression from enzyme inhibition to cellular effects.



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References

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